

Application Notes & Protocols: Rhenium Disulfide (ReS₂) in Hydrodesulfurization (HDS)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Rhenium heptasulfide*

Cat. No.: *B1220237*

[Get Quote](#)

Topic: Application of Rhenium Disulfide (ReS₂) as a Catalyst for the Hydrodesulfurization (HDS) of Crude Oil Feedstocks.

Audience: Researchers, scientists, and chemical engineering professionals.

Abstract: Hydrodesulfurization (HDS) is a critical catalytic process in petroleum refining for removing sulfur from fuel oils to meet stringent environmental regulations.^[1] While conventional catalysts are typically based on cobalt- or nickel-promoted molybdenum sulfides (CoMoS, NiMoS), there is growing interest in alternative materials with higher activity.^[2] Rhenium disulfide (ReS₂) has emerged as a highly effective catalyst for hydrotreating reactions.^{[3][4]} Its unique distorted layered structure, which behaves electronically like a single layer even in bulk form, and the high proportion of active edge sites contribute to its outstanding catalytic performance.^{[5][6]} These notes provide detailed protocols for the synthesis of ReS₂ catalysts, their characterization, and their evaluation in the HDS of model sulfur-containing compounds representative of those found in crude oil.

Catalyst Synthesis Protocol: Hydrothermal Method for ReS₂/C Composite

This protocol details the synthesis of single-layer, ultrasmall ReS₂ nanoplates embedded in an amorphous carbon composite (ReS₂/C), which has shown enhanced catalytic activity compared to conventional CoMo/γ-Al₂O₃ catalysts.^{[5][7]}

1.1. Materials & Reagents:

- Ammonium perrhenate (NH_4ReO_4)
- Thiourea ($\text{CH}_4\text{N}_2\text{S}$)
- Tetraoctylammonium bromide (TOAB)
- Deionized water
- Ethanol
- Teflon-lined stainless steel autoclave
- Tube furnace with argon gas supply

1.2. Synthesis Procedure:

- Precursor Solution Preparation:
 - Dissolve ammonium perrhenate and thiourea in deionized water in a beaker.
 - In a separate beaker, dissolve tetraoctylammonium bromide in ethanol.
 - Mix the two solutions and stir vigorously for 30 minutes to ensure homogeneity.
- Hydrothermal Reaction:
 - Transfer the final solution into a Teflon-lined stainless steel autoclave.
 - Seal the autoclave and heat it to 200°C for 24 hours.
 - After the reaction, allow the autoclave to cool down to room temperature naturally.
- Product Recovery and Washing:
 - Collect the black precipitate by centrifugation or filtration.

- Wash the product multiple times with deionized water and ethanol to remove any unreacted precursors and byproducts.
- Dry the washed product in a vacuum oven at 60°C overnight.
- Annealing:
 - Place the dried powder in a tube furnace.
 - Heat the sample to 400°C under a steady flow of argon gas for 1 hour.[\[5\]](#)[\[7\]](#)
 - Allow the furnace to cool to room temperature under argon flow to obtain the final ReS₂/C composite catalyst.

Catalyst Characterization

To understand the catalyst's physical and chemical properties, which are crucial for its HDS performance, a suite of characterization techniques is employed.

Characterization Technique	Information Provided
X-ray Diffraction (XRD)	Determines the crystallinity, phase purity, and stacking of the ReS_2 layers. Broadened peaks indicate low stacking and small crystallite sizes, which are desirable for HDS.[6]
Raman Spectroscopy	Confirms the presence of the ReS_2 phase and provides information on its vibrational modes and layer structure.[5]
N_2 Adsorption-Desorption (BET)	Measures the specific surface area, pore volume, and pore size distribution of the catalyst, which are important for reactant accessibility.[5]
Scanning Electron Microscopy (SEM)	Visualizes the morphology and microstructure of the catalyst particles, such as the formation of microspheres or nanoplates.[6]
Transmission Electron Microscopy (TEM/HRTEM)	Provides high-resolution images of the ReS_2 nanostructures, allowing for the measurement of layer spacing, slab length, and the identification of edge and defect sites.[6]
X-ray Photoelectron Spectroscopy (XPS)	Analyzes the elemental composition and chemical states of Rhenium and Sulfur on the catalyst surface. It can identify non-stoichiometric sulfur species (ReS_{2-x}) that may enhance catalytic activity.[5]

HDS Activity Testing Protocol

This protocol describes the evaluation of the ReS_2 catalyst's performance in the HDS of a model compound, 3-methylthiophene, in a continuous-flow fixed-bed microreactor.

3.1. Experimental Setup:

- Reactor: A stainless steel fixed-bed tubular microreactor.

- Catalyst Loading: Typically 50-100 mg of the catalyst is packed in the center of the reactor, supported by quartz wool.
- Gas Feed: High-purity hydrogen (H₂) controlled by a mass flow controller.
- Liquid Feed: A solution of the model sulfur compound (e.g., 3-methylthiophene in a solvent like decalin) fed by a high-pressure liquid pump.
- Analysis: An online gas chromatograph (GC) equipped with a flame ionization detector (FID) to analyze the reaction products.

3.2. Procedure:

- Catalyst Activation (Sulfidation):
 - The catalyst is typically pre-sulfided in situ before the reaction, although ReS₂ may not always require this step like conventional oxide precursors.^[3] If needed, a mixture of H₂S/H₂ (e.g., 10-15% H₂S) is passed over the catalyst bed at an elevated temperature (e.g., 400°C) for several hours.
- HDS Reaction:
 - Set the reactor temperature to the desired value (e.g., 280-340°C) and the pressure to atmospheric or higher.^[5]
 - Introduce the hydrogen gas flow.
 - Start the liquid feed containing the model sulfur compound.
 - Allow the reaction to reach a steady state (typically a few hours).
- Product Analysis and Data Calculation:
 - Periodically inject the gaseous effluent from the reactor into the GC to separate and quantify the reactants and products.
 - The HDS activity is calculated based on the conversion of the model compound. The reaction rate is often expressed as moles of reactant converted per gram of catalyst per

second (mol g⁻¹ s⁻¹).^[5]

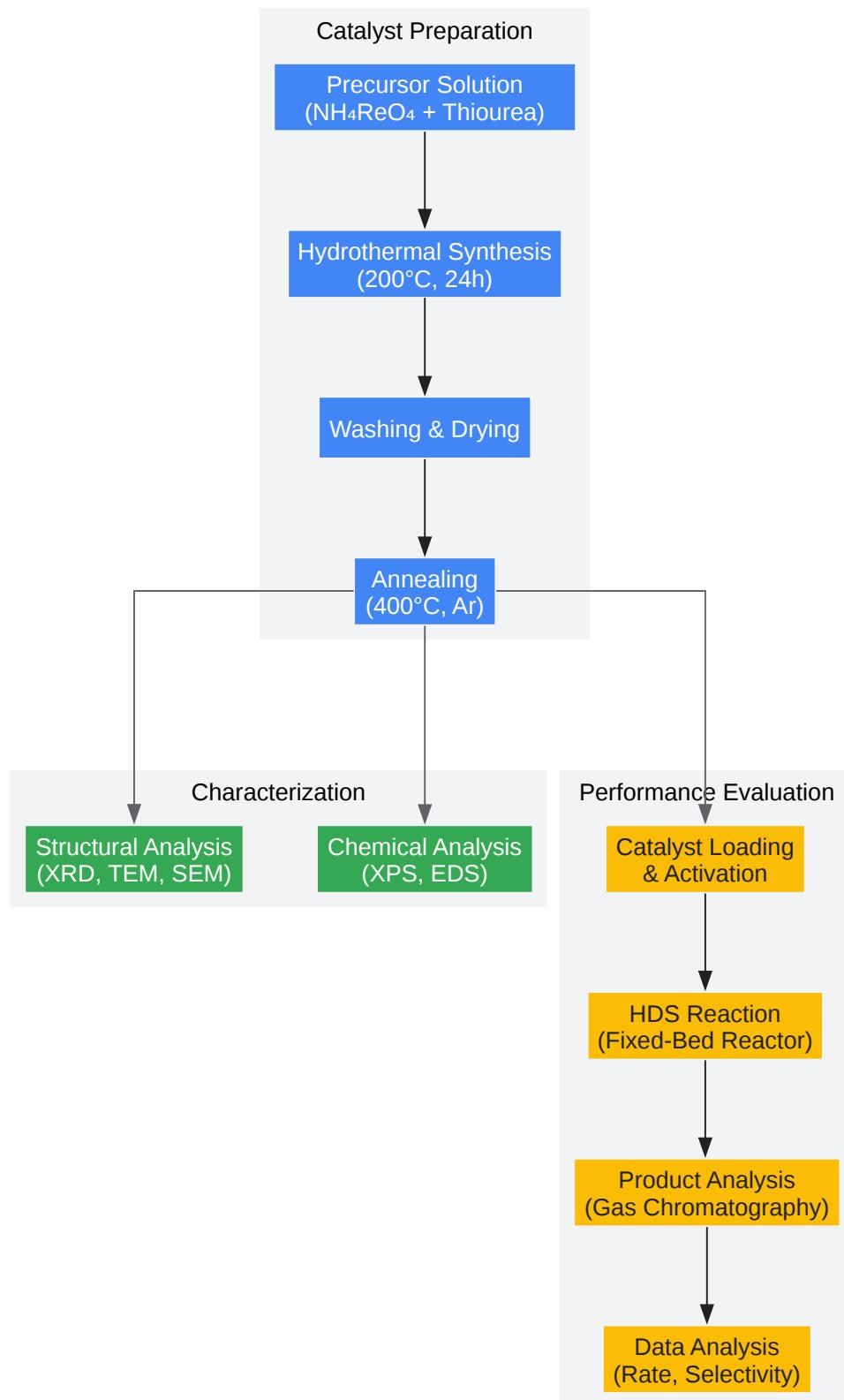
- Selectivity towards different reaction pathways (DDS vs. HYD) is determined from the product distribution.

Data Presentation: Performance of ReS₂ Catalysts

The performance of ReS₂-based catalysts is often benchmarked against commercial catalysts. The data below is summarized from studies on the HDS of 3-methylthiophene.

Table 1: HDS Reaction Rates and Activation Energies^[5]

Catalyst	Temperature (°C)	Reaction Rate (10 ⁻⁸ mol g ⁻¹ s ⁻¹)	Apparent Activation Energy (kJ/mol)
ReS ₂ /C Composite	280	37	65
	300	52	
	320	70	
	340	95	
CoMo/γ-Al ₂ O ₃	280	35	79
(Reference)	300	47	
	320	62	


|| 340 | 84 ||

The ReS₂/C composite shows a higher reaction rate at all temperatures and a lower activation energy, indicating superior catalytic activity compared to the conventional CoMo/γ-Al₂O₃ catalyst.^[5]

Visualizations: Workflows and Reaction Pathways

Experimental Workflow

The overall process from catalyst preparation to performance evaluation follows a logical sequence.

[Click to download full resolution via product page](#)Diagram 1: Overall experimental workflow for ReS_2 catalyst synthesis and HDS testing.

HDS Reaction Mechanism

The HDS of thiophenic compounds over ReS_2 proceeds via two main pathways: Direct Desulfurization (DDS) and Hydrogenation (HYD).^{[5][6][8]} The superior performance of ReS_2 is often linked to its high density of structural defects and edge sites, which are critical for these catalytic processes.^{[5][6]}

- Direct Desulfurization (DDS): The C-S bond is cleaved directly without prior hydrogenation of the aromatic ring.
- Hydrogenation (HYD): The aromatic ring is first partially or fully hydrogenated, followed by the cleavage of the C-S bond.

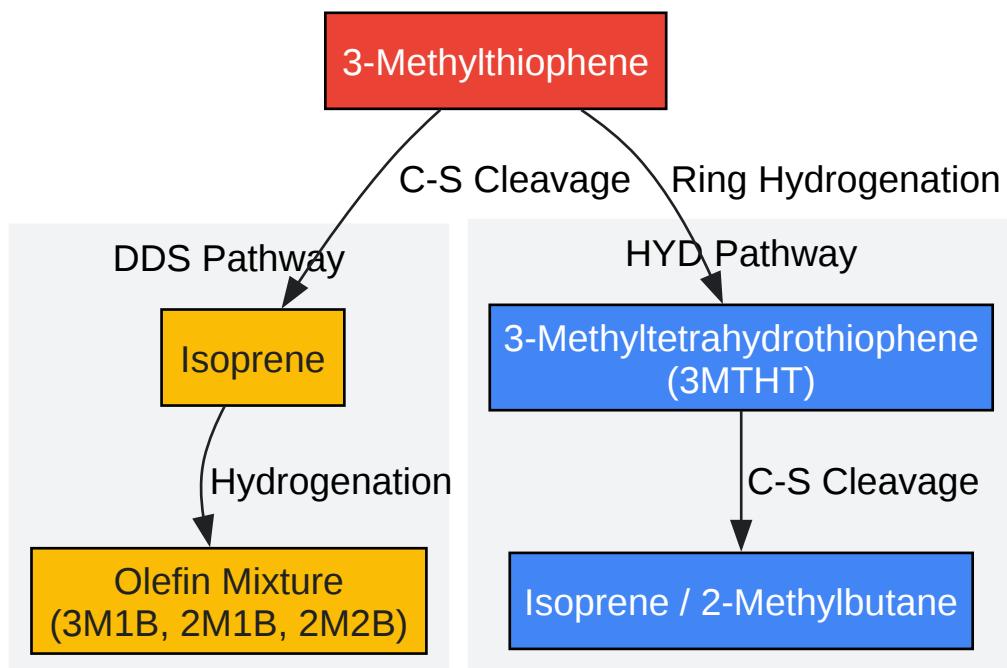

[Click to download full resolution via product page](#)

Diagram 2: Reaction network for the HDS of 3-methylthiophene via DDS and HYD pathways.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Hydrodesulfurization - Wikipedia [en.wikipedia.org]
- 2. Advances in Gasoline Hydrodesulfurization Catalysts: The Role of Structure–Activity Relationships and Machine Learning Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Low-Dimensional ReS₂/C Composite as Effective Hydrodesulfurization Catalyst [mdpi.com]
- 6. repositorio.uchile.cl [repositorio.uchile.cl]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes & Protocols: Rhenium Disulfide (ReS₂) in Hydrodesulfurization (HDS)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1220237#using-rhenium-heptasulfide-for-hydrodesulfurization-hds-of-crude-oil>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com